
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of a trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a 1,3-dipolar cycloaddition reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, trifluoromethyl halides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various derivatives with substituted benzyl or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets.
Medicine: The compound’s potential as a drug candidate is of significant interest.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to exert its effects at lower concentrations .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group at the 4-position of the pyrrolidine ring and exhibit similar properties.
N-benzylpyrrolidines: These compounds have a benzyl group attached to the nitrogen atom of the pyrrolidine ring and share structural similarities.
Uniqueness
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and trifluoromethyl groups. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C12H15F3N2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
Clave InChI |
AKBIYCYPMJGIDW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


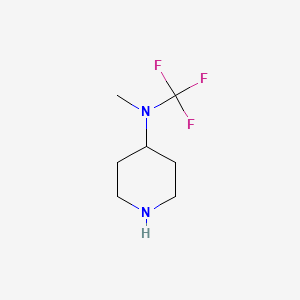


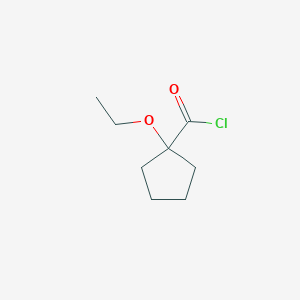
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)


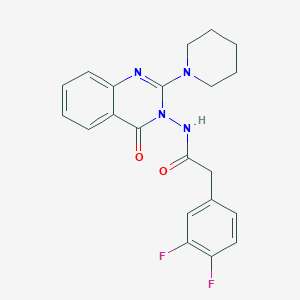


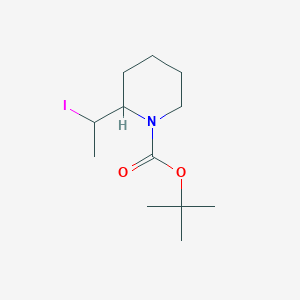
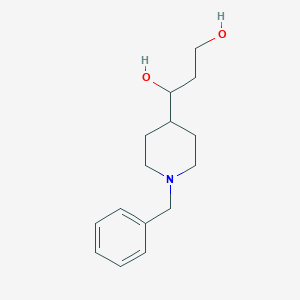

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)
